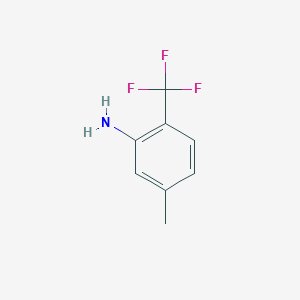

5-Methyl-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQKJEMNTMFLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602990 | |

| Record name | 5-Methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-29-6 | |

| Record name | 5-Methyl-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methyl-2-(trifluoromethyl)aniline: A Comprehensive Technical Guide

CAS Number: 106877-29-6

This in-depth technical guide provides a detailed overview of 5-Methyl-2-(trifluoromethyl)aniline, a key aromatic amine intermediate. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering comprehensive data on its properties, synthesis, and analysis, alongside relevant safety information.

Core Properties

This compound, with the molecular formula C8H8F3N, is a substituted aniline derivative.[1] The presence of both a methyl and a trifluoromethyl group on the aniline ring imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex organic molecules.[2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data points are consistently reported, others, such as melting point and density, are not widely available in the public domain.

| Property | Value | Source(s) |

| CAS Number | 106877-29-6 | [1] |

| Molecular Formula | C8H8F3N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| Boiling Point | 207.2°C at 760 mmHg | [3] |

| Physical State | Not specified, likely liquid at STP | [3] |

| Purity | Typically ≥98% |

Synthesis and Purification

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found, a general synthetic approach can be inferred from standard organic chemistry principles and protocols for related compounds. The synthesis would likely involve the introduction of a trifluoromethyl group and a methyl group onto an aniline or a precursor molecule, followed by transformations to yield the final product.

A potential, though unverified, synthetic workflow is outlined below. This should be considered a conceptual pathway and would require laboratory optimization.

References

An In-Depth Technical Guide to 5-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of 5-Methyl-2-(trifluoromethyl)aniline. It is intended to serve as a valuable resource for professionals in research, development, and academia who are working with this compound.

Core Molecular Information

This compound, identified by the CAS number 106877-29-6, is an aromatic amine with a molecular formula of C8H8F3N.[1][2] Its structure features a benzene ring substituted with a methyl group, an amino group, and a trifluoromethyl group. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, making it a valuable building block in medicinal chemistry and materials science.

Molecular Structure

The structure of this compound is characterized by the IUPAC name 5-methyl-2-(trifluoromethyl)benzenamine. The key functional groups are positioned on the aniline core, with the trifluoromethyl group at position 2 and the methyl group at position 5 relative to the amino group.

Caption: Molecular Structure of this compound

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for designing experimental conditions, understanding its behavior in various solvents, and for safety considerations.

| Property | Value | Reference |

| Molecular Weight | 175.15 g/mol | [1][2] |

| Molecular Formula | C8H8F3N | [1][2] |

| CAS Number | 106877-29-6 | [1][2] |

| Boiling Point | 207.2°C at 760 mmHg | |

| Flash Point | 86.1°C | |

| Density | No data available | |

| Melting Point | No data available | |

| Solubility | No data available |

Experimental Protocols

-

Nitration: Introduction of a nitro group onto a substituted benzotrifluoride precursor.

-

Reduction: Conversion of the nitro group to an amino group to form the aniline derivative.

One plausible route for the synthesis of this compound could start from a commercially available precursor like 4-chloro-3-methylbenzotrifluoride. The synthesis would likely proceed through the following conceptual steps:

Caption: Conceptual Synthetic Workflow

A detailed, validated experimental protocol for this specific synthesis would require further investigation and optimization in a laboratory setting. Researchers should consult literature on the synthesis of analogous compounds to develop a specific procedure. For instance, the synthesis of 2-methyl-3-trifluoromethylaniline has been reported to start from 2-chloro-3-trifluoromethylaniline, involving the introduction of a methyl group. Another general method involves the nitration of a benzotrichloride followed by reduction of the nitro group and conversion of the trichloromethyl group to a trifluoromethyl group. These examples suggest that the synthesis of this compound is feasible through established organic chemistry transformations.

References

Technical Guide: Solubility Profile of 5-Methyl-2-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-(trifluoromethyl)aniline is an aromatic amine of significant interest in medicinal chemistry and materials science. Its structural features, including a substituted aniline core, a methyl group, and a trifluoromethyl group, impart unique physicochemical properties that influence its application in the synthesis of pharmaceuticals and other advanced materials. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the efficacy and permeability of drug candidates.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a predictive overview of its solubility, a detailed experimental protocol for quantitative solubility determination, and a logical workflow to guide researchers in this process.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the solvent. |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of dissolving a wide range of organic compounds. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Often used for extraction and purification of aromatic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Commonly used in synthesis and purification. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The aromatic nature of the solute and solvent favors interaction. |

| Non-polar Solvents | Hexane, Heptane | Low | The overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the equilibrium solubility of a solid organic compound in various organic solvents at a specified temperature.

Objective

To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that some undissolved solid remains after reaching equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the diluted supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and determine the peak area.

-

For UV-Vis analysis, measure the absorbance at the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted supernatant by interpolating its analytical signal on the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While quantitative data is not yet widely published, a predictive assessment based on its chemical structure provides a valuable starting point for experimental design. The detailed experimental protocol and logical workflow presented in this guide offer a robust framework for researchers to accurately and reproducibly determine the solubility of this compound in various organic solvents. Such data is essential for optimizing synthetic procedures, developing purification strategies, and formulating products for further investigation.

References

Spectral Data Analysis of 5-Methyl-2-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the characterization of 5-Methyl-2-(trifluoromethyl)aniline (CAS No. 106877-29-6). Due to the limited availability of public data for this specific isomer, this document focuses on presenting the confirmed mass spectrometry data and outlines standardized experimental protocols for acquiring comprehensive NMR and IR spectra.

Spectroscopic Data Summary

Mass Spectrometry (MS)

The mass spectrum of this compound confirms its molecular weight.

| Ion | Observed m/z |

| [M+1]⁺ | 176.2 |

Table 1: Mass Spectrometry data for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound is not available in the public domain at the time of this report. The acquisition of such data would be crucial for the unambiguous structural elucidation and purity assessment of the compound.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not publicly available. Analysis in the infrared region would be instrumental in identifying the characteristic functional groups and the substitution pattern on the aromatic ring.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for aniline derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A 300-600 MHz NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard acquisition at 25 °C.

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-5 seconds between scans.

-

Spectral Width: A typical spectral width of -2 to 12 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2 seconds.

-

Spectral Width: A standard spectral width of 0 to 200 ppm.

Data Processing:

The raw data (Free Induction Decay, FID) is subjected to Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Liquid Samples (Melt): If the compound is a liquid at room temperature, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry KBr powder. The mixture is then compressed under high pressure to form a transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is standard.

-

Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

A dilute solution of the sample (approximately 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.

-

For positive ion mode analysis, a small amount of an acid (e.g., 0.1% formic acid) can be added to facilitate protonation.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Positive ion mode is commonly used for anilines to observe the protonated molecule [M+H]⁺.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are typically used.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of a synthesized aromatic amine such as this compound.

References

In-Depth Technical Guide to the Safety and Handling of 5-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Methyl-2-(trifluoromethyl)aniline (CAS No. 106877-29-6), a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific toxicological data for this compound, this document incorporates safety protocols for closely related aniline and trifluoromethylated compounds to ensure a conservative and protective approach to its handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, and ingestion. It is categorized as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

GHS Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | 4 |

| Acute Toxicity, Dermal | 4 |

| Acute Toxicity, Inhalation (Dusts/Mists) | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

GHS Label Elements:

-

Pictogram:

-

Signal Word: Warning

-

Hazard Statements:

-

Harmful if swallowed.

-

Harmful in contact with skin.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

Harmful if inhaled.

-

May cause respiratory irritation.

-

-

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

Response: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[1]

-

Physical and Chemical Properties

| Property | Value |

| CAS Number | 106877-29-6 |

| Molecular Formula | C8H8F3N |

| Molecular Weight | 175.15 g/mol |

| Appearance | No data available |

| Odor | No data available |

| Solubility | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Flash Point | No data available |

| Autoignition Temperature | No data available |

Toxicological Data

Specific quantitative toxicological data, such as LD50 and LC50 values for this compound, are not available. The toxicological properties have not been fully investigated.[1] For risk assessment purposes, data for the closely related compound 3-(Trifluoromethyl)aniline (CAS No. 98-16-8) is provided below for reference.

Disclaimer: The following data is for 3-(Trifluoromethyl)aniline and should be used as an estimate of potential toxicity only. The toxicological properties of this compound may differ.

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 480 mg/kg |

| Oral (LD50) | Mouse | 220 mg/kg |

| Inhalation (LC50) | Rat | 440 mg/m³ for 4 hours |

| Inhalation (LC50) | Mouse | 690 mg/m³ for 2 hours |

| Intraperitoneal (LD50) | Mouse | 50 mg/kg |

Source:

Experimental Protocols for Safe Handling

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.

-

Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[1][2]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term use, but it is recommended to consult the glove manufacturer's compatibility data. For prolonged contact, consider more robust options like butyl or Viton™ gloves.

-

Eye and Face Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.

-

Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if aerosols or dusts are generated, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

Weighing and Transferring

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, spatulas, weighing paper or boats, and sealable containers for the chemical.

-

Donning PPE: Put on all required personal protective equipment as outlined in section 4.2.

-

Weighing: Perform all weighing operations inside the chemical fume hood. Use a draft shield on the balance to prevent air currents from affecting the measurement and to contain any fine particles.

-

Transfer: Carefully transfer the weighed chemical to the reaction vessel using a spatula. Avoid generating dust or aerosols. If the compound is a liquid, use a calibrated pipette or syringe.

-

Cleaning: After transfer, decontaminate any equipment that has come into contact with the chemical. Wipe down the balance and surrounding surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

-

Storage: Securely seal the container of this compound and return it to its designated storage location.

Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

-

Keep containers tightly closed to prevent exposure to air and moisture.[1]

-

Store in a locked cabinet or a secure area with restricted access.[1]

Disposal

-

All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures and to ensure compliance with local, regional, and national regulations.[1]

Emergency Procedures

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride may be generated.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion products.[3]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment as described in section 4.2.[3]

-

Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.

-

Containment and Cleanup: For a small spill, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for hazardous waste disposal. For a large spill, dike the area to contain the material and contact your institution's EHS department or emergency response team.

Visualized Safety Protocols

Caption: Emergency response workflow for a spill of this compound.

Caption: Hierarchy of controls for minimizing exposure to hazardous chemicals.

References

A Comprehensive Technical Guide to the Material Safety of 5-Methyl-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the material safety data for 5-Methyl-2-(trifluoromethyl)aniline (CAS No. 106877-29-6). The information is compiled and presented to assist researchers, scientists, and professionals in drug development in ensuring safe handling, storage, and emergency response.

Section 1: Chemical Identification

| Identifier | Information |

| Chemical Name | This compound |

| CAS Number | 106877-29-6 |

| Molecular Formula | C8H8F3N |

| Molecular Weight | 175.15 g/mol |

| Synonyms | 5-Methyl-2-(trifluoromethyl)benzenamine |

Section 2: Hazard Identification

While specific GHS classification data for this compound is not fully available, related compounds suggest it should be handled as a hazardous substance.[1] Based on data for similar compounds, the primary hazards are likely to include:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Corrosion/Irritation: May cause skin irritation.[1]

-

Eye Damage/Irritation: May cause serious eye irritation.[1]

-

Specific Target Organ Toxicity: May cause respiratory irritation.[1]

GHS Hazard Classification (Anticipated based on related compounds)

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

Note: This classification is based on the hazards of structurally similar compounds and should be used for guidance pending complete experimental data.

Section 3: Composition and Information on Ingredients

| Component | CAS Number | Concentration |

| This compound | 106877-29-6 | <=100% |

Section 4: First-Aid Measures

Immediate medical attention is recommended in case of exposure.[1][2]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][2] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[1][2] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.[1][2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2] |

Section 5: Fire-Fighting Measures

| Aspect | Details |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] |

| Specific Hazards | During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride may be formed.[1] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2] |

Section 6: Accidental Release Measures

| Action | Protocol |

| Personal Precautions | Use personal protective equipment. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Evacuate personnel to safe areas.[1][2] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1] |

| Containment and Cleanup | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1] |

Section 7: Handling and Storage

| Aspect | Guidelines |

| Handling | Wear appropriate personal protective equipment.[1] Avoid contact with skin and eyes.[3] Avoid inhalation of vapor or mist.[1] Use only in a well-ventilated area.[1] Wash hands thoroughly after handling.[1] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store locked up.[1] |

Section 8: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas.[1] Eyewash stations and safety showers should be close to the workstation location.[3] |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[1] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice.[3] Do not eat, drink or smoke when using this product.[1] |

Experimental Protocols and Workflows

While specific experimental protocols for this exact compound were not detailed in the provided search results, a generalized workflow for handling and responding to an accidental release can be outlined.

Caption: Workflow for responding to an accidental release of this compound.

Caption: Decision pathway for first aid response following exposure.

References

The Biological Activity of Trifluoromethylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the aniline scaffold has become a pivotal strategy in modern medicinal chemistry and agrochemical design. The unique physicochemical properties imparted by this moiety—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—have led to the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylaniline derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways to facilitate a comprehensive understanding of this important class of compounds.

Anticancer Activity

Trifluoromethylaniline derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a range of human cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of several classes of trifluoromethylaniline derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Cytotoxicity of Anilino-Substituted Pyrimidine and Quinazoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Compound 8a (4-anilinoquinazoline derivative) | A431 (Skin Carcinoma) | 2.62[1] |

| Anilino pyrimidine sulfonamide 3d | K562 (Leukemia) | Promising activity |

| Anilino pyrimidine sulfonamide 3e | K562 (Leukemia) | Promising activity |

| Anilino pyrimidine sulfonamide 3g | K562 (Leukemia) | Promising activity |

Table 2: Cytotoxicity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

| Compound ID | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 3a | >50 | 28.3 | 29.1 | >50[1] |

| 3b | 25.4 | 24.4 | 27.8 | 45.6[1] |

| 3c | >50 | 32.1 | >50 | >50 |

| 3d | 42.3 | 35.8 | >50 | >50 |

| 4a | >50 | >50 | 26.7 | >50 |

Table 3: Cytotoxicity of Fluorinated Aminophenylhydrazines

| Compound ID | A549 (Lung Carcinoma) IC50 (µM) |

| Compound 6 | 0.64[2] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for another 48-72 hours.

-

MTT Addition: After the incubation period, 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) is added to each well.

-

Incubation: The microplate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2).

-

Solubilization: 100 µl of a solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.

-

Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of more than 650 nm is used for background correction.

-

IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Derivatives of trifluoromethylaniline have demonstrated significant activity against a variety of bacterial and fungal pathogens, including drug-resistant strains. The lipophilicity conferred by the trifluoromethyl group is thought to contribute to their ability to disrupt bacterial membranes.

Quantitative Antimicrobial Data

The following tables summarize the in vitro antimicrobial activity of several trifluoromethylaniline derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism).

Table 4: Antibacterial Activity of Trifluoromethylaniline Derivatives against Vibrio Species

| Compound | Bacterial Strain | MIC (µg/mL) |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | 50[3][4] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. harveyi | 50 |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. vulnificus | 50[3] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | 100[3][4] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. harveyi | 100 |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. vulnificus | 75[3] |

Table 5: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Dichloro-substituted derivative (18) | S. aureus | 0.78-1.56[5] |

| Phenoxy derivative (6) | S. aureus | 1.56-3.12[5] |

| Phenoxy derivative (6) | E. faecalis | 3.12[5] |

| Phenoxy derivative (6) | E. faecium | 1.56[5] |

| Trifluoromethyl-substituted derivative (13) | MRSA | 3.12[5] |

| Dichloro-substituted derivative (25) | S. epidermidis | 1.56[5] |

| Dichloro-substituted derivative (25) | E. faecium | 0.78[5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

Procedure:

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Preparation of Serial Dilutions: Dispense sterile broth into the wells of a 96-well microtiter plate. Add the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation: After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration where no growth is observed. The growth control should show turbidity, and the sterility control should remain clear.

Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl-containing compounds, including aniline derivatives, as broad-spectrum antiviral agents.

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of isatin derivatives, some of which incorporate a trifluoromethyl moiety, against various viruses.

Table 6: Antiviral Activity of Isatin Derivatives

| Compound ID | Virus | IC50 (µM) |

| Compound 9 | Influenza virus (H1N1) | 0.0027[6] |

| Compound 6b | Influenza virus (H1N1) | 0.0051[6] |

| Compound 4 | Influenza virus (H1N1) | 0.0087[6] |

| Compound 8 | Influenza virus (H1N1) | 0.0097[6] |

| Compound 5 | Herpes simplex virus 1 (HSV-1) | 0.0022[6] |

| Compound 4 | Coxsackievirus B3 (COX-B3) | 0.0092[6] |

Kinase Inhibition and Signaling Pathways

A significant number of trifluoromethylaniline derivatives exert their biological effects by acting as kinase inhibitors. These compounds often target key signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are frequently dysregulated in cancer.

FDA-Approved Kinase Inhibitors Containing a Trifluoromethylaniline Moiety

Several FDA-approved drugs for cancer treatment incorporate the trifluoromethylaniline scaffold.

-

Sorafenib: A multikinase inhibitor that targets Raf kinases (B-Raf and C-Raf) in the MAPK/ERK pathway, as well as VEGFR and PDGFR.[7][8]

-

Regorafenib: Structurally similar to sorafenib, it inhibits a broad spectrum of kinases including those in the MAPK/ERK pathway (RAF1, B-RAF) and those involved in angiogenesis (VEGFR1-3, TIE2).[9][10]

-

Nilotinib: A second-generation tyrosine kinase inhibitor that targets BCR-ABL, c-KIT, and PDGFR. Its activity can be modulated by the PI3K/AKT pathway.[1][6][11]

-

Pazopanib: A multi-targeted tyrosine kinase inhibitor against VEGFR, PDGFR, and c-kit. It has been shown to inhibit the PI3K/AKT signaling pathway.[5][12][13]

Quantitative Kinase Inhibition Data

Table 7: Kinase Inhibitory Activity of Selected Drugs

| Drug | Target Kinase | IC50 (nM) |

| Nilotinib | Abl | <2.5[11] |

| Pazopanib | VEGFR-2 | 8[14] |

| Pazopanib | c-Kit | 3[14] |

| Pazopanib | PDGFR-β | 2.6[14] |

| Pictilisib (GDC-0941) | PI3Kα/δ | 3[15] |

| MK2206 | AKT1 | 8[15] |

| MK2206 | AKT2 | 12[15] |

| MK2206 | AKT3 | 65[15] |

| Voxtalisib (SAR245409/XL765) | PI3Kγ | 9[15] |

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention for trifluoromethylaniline-containing kinase inhibitors in the MAPK/ERK and PI3K/AKT pathways.

References

- 1. PI3K/mTOR pathway inhibitors sensitize chronic myeloid leukemia stem cells to nilotinib and restore the response of progenitors to nilotinib in the presence of stem cell factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of MAPK and PI3K Pathways on PD-L1 Expression in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PI3K/mTOR Overcomes Nilotinib Resistance in BCR-ABL1 Positive Leukemia Cells through Translational Down-Regulation of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pazopanib, a novel multi-kinase inhibitor, shows potent antitumor activity in colon cancer through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pazopanib, a VEGF receptor tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Rising Profile of 5-Methyl-2-(trifluoromethyl)aniline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The aniline scaffold remains a cornerstone in the edifice of medicinal chemistry, offering a versatile template for the discovery of novel therapeutic agents.[1] Among its numerous derivatives, 5-Methyl-2-(trifluoromethyl)aniline has emerged as a particularly valuable building block in the design of potent and selective modulators of key biological targets. The strategic incorporation of the trifluoromethyl group imparts favorable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and improved target binding affinity, making it a sought-after moiety in modern drug discovery.[2] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for cancer therapy.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2] In the context of this compound, the -CF3 group enhances the molecule's utility as a synthetic intermediate for active pharmaceutical ingredients (APIs).[3]

Applications in Oncology: A Focus on Kinase Inhibition

A significant body of research highlights the use of trifluoromethyl-substituted aniline derivatives in the development of potent kinase inhibitors for the treatment of cancer.[4][5] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6][7] Derivatives of this compound are being investigated as inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[5][8]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro anticancer activity of various heterocyclic compounds that can be synthesized from this compound or structurally related anilines. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth or kinase activity.

Table 1: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM)[4] |

| 3b | A375 (Melanoma) | 25.4 |

| C32 (Melanoma) | 24.4 | |

| DU145 (Prostate) | 27.8 | |

| MCF-7 (Breast) | >50 | |

| 4b | A375 (Melanoma) | >50 |

| C32 (Melanoma) | 35.2 | |

| DU145 (Prostate) | 41.6 | |

| MCF-7 (Breast) | >50 | |

| 4c | A375 (Melanoma) | 42.1 |

| C32 (Melanoma) | 33.8 | |

| DU145 (Prostate) | 45.3 | |

| MCF-7 (Breast) | >50 |

Table 2: Kinase Inhibitory and Antiproliferative Activity of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

| Compound ID | FLT3-WT (IC50, nM)[8] | FLT3-D835Y (IC50, nM)[8] | CHK1 (IC50, nM)[8] | MV4-11 (AML, IC50, nM)[8] |

| 29 | 3.5 | 1.1 | 24.8 | 3.6 |

| 30 | 4.7 | 1.3 | 21.5 | 2.9 |

| 31 | 5.1 | 1.5 | 23.6 | 3.8 |

| 32 | 4.2 | 1.2 | 25.1 | 3.1 |

Table 3: Antiproliferative Activity of a Quino[3,4-b][8][9]benzothiazinium Derivative

| Compound ID | Pancreatic Cancer Cell Line | IC50 (µM) after 24h[10] |

| 3 | BxPC-3 | 0.051 |

| Panc-1 | 0.066 | |

| AsPC-1 | 0.226 |

Signaling Pathways Targeted by this compound Derivatives

Derivatives of this compound have been shown to target key signaling pathways implicated in cancer progression. A notable example is the dual inhibition of FLT3 and CHK1, which can overcome resistance to single-agent FLT3 inhibitors in Acute Myeloid Leukemia (AML).[8]

A general representation of a kinase inhibitor's role, which can be a derivative of this compound, is to block the signaling cascade that leads to tumor growth.

Experimental Protocols

General Synthesis of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

This protocol describes a general method for synthesizing thiazolo[4,5-d]pyrimidine derivatives, which can be adapted using this compound as a starting material.

-

Synthesis of the thiourea derivative: this compound (1 equivalent) is reacted with an appropriate isothiocyanate (1 equivalent) in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is stirred at room temperature or heated to reflux until completion, monitored by thin-layer chromatography (TLC). The product is then isolated by filtration or evaporation of the solvent.

-

Cyclization to form the thiazolo[4,5-d]pyrimidine core: The resulting thiourea derivative is then cyclized. A common method involves reaction with an appropriate reagent such as ethyl bromopyruvate in the presence of a base like sodium ethoxide. The reaction is typically carried out in ethanol at reflux.

-

Further functionalization: The thiazolo[4,5-d]pyrimidine core can be further modified at various positions to synthesize a library of compounds for structure-activity relationship (SAR) studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[11]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for an additional 48-72 hours.[11]

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The percentage of cell viability is plotted against the compound concentration to generate a dose-response curve, from which the IC50 value is calculated.[11]

Conclusion

This compound is a promising and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. The presence of the trifluoromethyl group confers advantageous properties that can lead to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of derivatives based on this scaffold is expected to yield new and effective therapeutic agents for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling Pathways in Gliomas [mdpi.com]

- 7. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

The Trifluoromethyl Group: A Cornerstone in Modern Bioactive Compound Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become a paramount tactic in contemporary medicinal chemistry. Its unique electronic and steric properties profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the multifaceted roles of the trifluoromethyl group, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The introduction of a trifluoromethyl group into a bioactive compound can dramatically alter its fundamental properties, leading to enhanced drug-like characteristics. These modifications primarily stem from the high electronegativity of the fluorine atoms and the exceptional strength of the carbon-fluorine bond.

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that is crucial for enhancing the ability of a drug to permeate biological membranes, thereby improving its absorption and distribution.[1] The Hansch lipophilicity parameter (π) for the CF3 group is approximately +0.88.[2] However, the impact of trifluorination on the octanol-water partition coefficient (logP) is position-dependent. Trifluorination at the alpha-position to a functional group tends to strongly enhance lipophilicity, while this effect is less pronounced at beta and gamma positions.[1]

Table 1: Comparative LogP Values of Trifluoromethylated vs. Non-Trifluoromethylated Compounds

| Compound Pair | LogP (Non-Trifluoromethylated) | LogP (Trifluoromethylated) | Fold Change | Reference |

| N-acetyl-proline methyl ester vs. N-acetyl-2-trifluoromethyl-proline methyl ester | ~ -0.4 (estimated) | ~ 0.3 (estimated) | - |

Note: Directly comparative LogP values in single studies are not abundant in the readily available literature. The data presented is an estimation based on graphical representations.

Enhancement of Metabolic Stability

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a C-H bond.[3] This inherent strength renders the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] Replacing a metabolically labile methyl group with a trifluoromethyl group can effectively block a key metabolic pathway, leading to a longer drug half-life and improved bioavailability.[4]

Table 2: Comparative Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Drugs

| Drug/Analog | Half-life (t½) in vitro (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species/System | Reference |

| Celecoxib Analog | ||||

| Methyl Analog | Shorter (qualitative) | Higher (qualitative) | Human Liver Microsomes | [4] |

| Celecoxib (CF3) | Longer (qualitative) | Lower (qualitative) | Human Liver Microsomes | [4] |

| Proline Derivative | ||||

| N-acetyl-methyl-proline | Not Reported | Not Reported | Not Reported | [5] |

| N-acetyl-trifluoromethyl-proline | Not Reported | Not Reported | Not Reported | [5] |

Note: Quantitative, side-by-side comparative data on metabolic stability is often presented qualitatively in the literature. The table reflects this general observation.

Influence on Binding Affinity and Potency

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic distribution within a molecule, influencing its interactions with biological targets.[6] This can lead to enhanced binding affinity and potency. The CF3 group can participate in favorable multipolar interactions with protein backbones, further contributing to binding affinity. Additionally, its larger size compared to a methyl group can lead to enhanced hydrophobic interactions within a binding pocket.[6]

Table 3: Comparative Binding Affinity and Potency of Trifluoromethylated vs. Non-Trifluoromethylated Drugs

| Drug/Analog Pair | Target | IC50/Ki (Non-Trifluoromethylated) | IC50/Ki (Trifluoromethylated) | Fold Change | Reference |

| Bicalutamide Analog | Androgen Receptor | Not Reported | IC50: 160 nM | - | [7] |

| Celecoxib Analog | COX-2 | Not Reported | IC50: 32 nM (Desmethyl Celecoxib) | - | [8] |

| Sitagliptin | DPP-4 | Not Reported | IC50: 18 nM | - | [9] |

| CK1 Inhibitors | CK1δ | 395.80 nM (Liu-20) | 69.85 nM (PF-670462) | ~5.7 | [10] |

Note: Direct head-to-head IC50/Ki comparisons of CF3 vs. CH3 analogs in the same study are challenging to find. The data presented is from various sources and may not represent a direct structural comparison.

Case Studies: Trifluoromethylated Drugs in the Clinic

The profound impact of the trifluoromethyl group is evident in numerous FDA-approved drugs across various therapeutic areas.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group in celecoxib is crucial for its high potency and selectivity.

Signaling Pathway: COX-2 in Inflammation

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine (Prozac®) is a widely prescribed antidepressant that functions by selectively inhibiting the reuptake of serotonin in the brain. The trifluoromethyl group on the phenoxy ring of fluoxetine is a key contributor to its potency and selectivity for the serotonin transporter (SERT).

Signaling Pathway: Serotonin Reuptake Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

Synthesis of Trifluoromethylated Compounds

3.1.1. Synthesis of Celecoxib

This protocol describes a common synthetic route to Celecoxib.[11]

-

Condensation: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by recrystallization from an ethyl acetate/heptane solvent system to yield pure Celecoxib.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

3.1.2. Synthesis of Fluoxetine

This protocol outlines a classical synthesis of racemic fluoxetine.[12]

-

Mannich Reaction: Acetophenone is reacted with dimethylamine and formaldehyde to yield β-dimethylaminopropiophenone.

-

Reduction: The resulting propiophenone is reduced using diborane in tetrahydrofuran (THF) to afford the corresponding secondary alcohol, N,N-dimethyl-3-phenyl-3-hydroxypropylamine.

-

Chlorination: The alcohol is converted to the corresponding chloride by reaction with thionyl chloride in chloroform.

-

Etherification: The chloride is reacted with the sodium salt of 4-(trifluoromethyl)phenol in a suitable solvent to form the phenoxy ether.

-

Demethylation: The dimethylamino group is converted to a monomethylamino group via a Von Braun degradation, typically involving reaction with cyanogen bromide followed by hydrolysis, to yield racemic fluoxetine.

Biological Assays

3.2.1. In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay determines the rate of disappearance of a test compound upon incubation with human liver microsomes.[11][13][14]

-

Reagent Preparation:

-

Prepare a working solution of pooled human liver microsomes (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a 96-well plate, add the test compound to the microsomal solution to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k × incubation volume) / mg of microsomal protein.

-

3.2.2. Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.

-

Reagents:

-

Human liver microsomes or recombinant CYP isoforms.

-

Isoform-specific probe substrate (e.g., phenacetin for CYP1A2).

-

NADPH regenerating system.

-

Test compound and a known inhibitor (positive control).

-

-

Incubation:

-

In a 96-well plate, incubate the microsomes or recombinant enzyme with various concentrations of the test compound at 37°C.

-

After a short pre-incubation, add the probe substrate and the NADPH regenerating system to initiate the reaction.

-

-

Termination and Analysis:

-

After a set incubation time, terminate the reaction with a stop solution.

-

Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).

-

3.2.3. Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.[15]

-

Reagents:

-

Recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Radiolabeled ligand (e.g., [3H]-Dihydrotestosterone, [3H]-DHT).

-

Test compound and a known androgen receptor ligand (e.g., DHT) as a positive control.

-

Assay buffer and scintillation cocktail.

-

-

Incubation:

-

In a 96-well plate, incubate the AR-LBD with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

-

Separation of Bound and Free Ligand:

-

After reaching equilibrium, separate the bound from the free radioligand using a method such as filtration through a glass fiber filter plate or a scintillation proximity assay (SPA).

-

-

Detection:

-

Quantify the amount of bound radioligand by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Determine the IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Conclusion

The trifluoromethyl group is an indispensable tool in modern drug discovery and development. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity has led to the successful development of numerous clinically important drugs. A thorough understanding of the physicochemical principles underlying the effects of trifluorination, coupled with robust experimental evaluation, is crucial for the rational design of next-generation bioactive compounds with optimized therapeutic profiles.

Disclaimer: The experimental protocols provided in this guide are for informational purposes and should be adapted and optimized for specific laboratory conditions and research objectives. Always adhere to appropriate safety guidelines when handling chemicals and biological materials.

References

- 1. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. meded101.com [meded101.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

The Discovery and Enduring Legacy of Substituted Anilines: A Technical Guide for Modern Drug Development

Introduction

Aniline, a seemingly simple aromatic amine, stands as a cornerstone in the history of synthetic organic chemistry and pharmacology. Its discovery in the 19th century unlocked a vibrant world of synthetic dyes, fundamentally transforming the textile industry. Beyond color, the versatile aniline scaffold proved to be a treasure trove for medicinal chemists, leading to the development of some of the earliest and most impactful synthetic drugs. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and pharmacological significance of substituted anilines. We will delve into detailed experimental protocols for both classical and modern synthetic methods, present key quantitative data in a structured format, and visualize complex signaling pathways and experimental workflows to provide a practical resource for laboratory application.

A Rich History: From Indigo to Industrial Synthesis

The story of aniline is one of gradual discovery and eventual industrial revolution. Its journey from a laboratory curiosity to a large-scale industrial chemical is marked by the contributions of several pioneering chemists.

-

1826: The First Glimpse. Otto Unverdorben first isolated a compound from the destructive distillation of indigo, which he named Crystallin.[1][2]

-

1834: A Blue Hue from Coal Tar. Friedlieb Runge isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime, naming it kyanol or cyanol.[1][2][3]

-

1840: Aniline from Anil. Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named aniline, after the indigo-yielding plant Anil (Indigofera suffruticosa).[1][2]

-

1842: Benzidam from Nitrobenzene. Nikolay Nikolaevich Zinin achieved a significant breakthrough by reducing nitrobenzene to a base he called benzidam.[1] This reaction, now known as the Zinin reduction, provided a more direct route to aniline from a readily available starting material.

-

1843: A Unified Identity. August Wilhelm von Hofmann demonstrated that Crystallin, kyanol, and benzidam were, in fact, the same compound, which became widely known as aniline or phenylamine.[1][3]

-

1856: The Birth of a Revolution. While attempting to synthesize quinine, von Hofmann's student, William Henry Perkin, serendipitously discovered mauveine, the first synthetic aniline dye.[4][5] This discovery ignited the synthetic dye industry.

-

1854 & Beyond: Industrial Scale Production. The commercial success of aniline dyes was made possible by Antoine Béchamp's development of a method to produce aniline "by the ton" through the reduction of nitrobenzene with iron.[1][2][3] This process, known as the Béchamp reduction, was crucial for the massive expansion of the dye industry, particularly in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) leading the way.[1][2]

The availability of aniline and its derivatives spurred further research, leading to their application beyond color. In the late 19th century, aniline derivatives like acetanilide and phenacetin emerged as some of the first synthetic analgesic drugs.[5] This marked the beginning of aniline's long and impactful journey in medicine.

Synthesis of Substituted Anilines: From Classical Reductions to Modern Cross-Coupling

The synthesis of substituted anilines has evolved significantly from the early industrial methods. While classical reduction reactions remain relevant, modern catalytic cross-coupling reactions offer greater scope and functional group tolerance, providing medicinal chemists with powerful tools to construct complex molecules.

Classical Methods: Reduction of Nitroaromatics

The reduction of nitroarenes is a foundational and widely used method for the preparation of anilines, largely due to the ready availability of a diverse range of nitroaromatic compounds through electrophilic nitration.

Discovered by Antoine Béchamp in 1854, this method utilizes iron metal in the presence of an acid (typically hydrochloric or acetic acid) to reduce aromatic nitro compounds to their corresponding anilines.[6][7][8] It is a robust and cost-effective method that remains in use, particularly for large-scale industrial production.[7][8]

Experimental Protocol: Béchamp Reduction of 4-Nitroacetophenone [6]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 70 mL of ethanol, 3.30 g (20.0 mmol) of 4-nitroacetophenone, and 4.19 g (75.0 mmol) of iron powder.

-

Initiation: Heat the mixture to 60°C.

-

Acid Addition: Add 15 mL of concentrated hydrochloric acid dropwise over 30 minutes.

-

Reflux: After the addition is complete, reflux the reaction mixture for 1 hour, or until the iron powder has mostly dissolved.

-

Workup: Cool the reaction mixture and pour it into a 1000 mL flask containing 200 mL of water.

-

Neutralization: Neutralize the solution with a dilute sodium hydroxide solution (2 mol/L) until the formation of an iron hydroxide sludge is complete and the pH is neutral.

-

Extraction: Add 150 mL of ethyl acetate and stir the mixture for 15 minutes. Allow the phases to separate and decant the organic layer.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from water.

First reported by Nikolay Zinin in 1842, this reaction employs negative divalent sulfur species (sulfides, hydrosulfides, or polysulfides) to reduce nitroarenes.[9][10] The Zinin reduction is particularly useful for the selective reduction of one nitro group in polynitro compounds.[10]

Experimental Protocol: Zinin Reduction of Nitrobenzene [11]

-

Reaction Setup: In a 1 L round-bottom flask, place 100 g of sodium sulfide, 200 mL of water, and 50 mL of nitrobenzene. Use an additional 300 mL of water to rinse the beaker that contained the nitrobenzene and add it to the flask.

-

Reflux: Reflux the mixture for 3 hours with vigorous stirring.

-

Isolation: After cooling, the aniline can be isolated by steam distillation.

-

Purification: The distillate, containing aniline and water, is saturated with sodium chloride to "salt out" the aniline. The aniline layer is then separated, dried over a suitable drying agent (e.g., potassium hydroxide), and purified by distillation.

Modern Methods: Catalytic C-N Cross-Coupling

The development of palladium- and copper-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[11][12][13] This reaction has become a cornerstone of modern organic synthesis due to its remarkable versatility.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide with an Aliphatic Amine [14]

-

Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1 equivalent, 0.25 mmol), the amine (1.5 equivalents, 0.375 mmol), and the palladium catalyst system (e.g., 2 mol% BippyPhos).

-

Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times.

-

Solvent and Base: Add the solvent (e.g., aqueous micellar solution) and a suitable base (e.g., potassium carbonate).

-

Reaction: Stir the mixture at the appropriate temperature (e.g., 70°C) for the required time (e.g., 1.5-24 hours).

-

Workup and Purification: After the reaction is complete, cool the mixture, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

The Ullmann condensation is a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[1][15] While traditionally requiring harsh conditions, modern protocols often utilize copper(I) salts and ligands to facilitate the reaction under milder temperatures.[1]